

# Application Notes and Protocols for Amoxicillin Analysis Using Deuterated Standards

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## Compound of Interest

Compound Name: Amoxicillin D4

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This document provides detailed application notes and standardized protocols for the sample preparation and analysis of amoxicillin in various biological matrices, employing amoxicillin-d4 as a deuterated internal standard. The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and variabilities in extraction, leading to highly accurate and precise quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

## Introduction

Amoxicillin is a widely used  $\beta$ -lactam antibiotic for treating bacterial infections.<sup>[1]</sup> Accurate determination of its concentration in biological samples is essential for pharmacokinetic, bioequivalence, and toxicological studies. The methods outlined below describe robust sample preparation techniques, including Protein Precipitation and Solid-Phase Extraction (SPE), which are commonly used prior to LC-MS/MS analysis. The inclusion of amoxicillin-d4, a deuterated analog of amoxicillin, as an internal standard (IS) enhances the reliability of the quantification by accounting for analyte loss during sample processing and variations in instrument response.<sup>[2]</sup>

## Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated methods for amoxicillin analysis using a deuterated internal standard. This allows for a comparative

overview of the performance of different sample preparation techniques across various biological matrices.

Table 1: Linearity and Quantification Limits

Matrix	Sample Preparation	Linearity Range (ng/mL)	LLOQ (ng/mL)	Reference
Minipig Plasma & Milk	Protein Precipitation	10 - 10,000	10	<a href="#">[3]</a>
Human Plasma	Solid-Phase Extraction	100 - 15,000	100	<a href="#">[4]</a> <a href="#">[5]</a>
Porcine Tissues	Solid-Phase Extraction	10 - 500 µg/kg	10 µg/kg	
Chicken Tissues	Liquid-Liquid Extraction	Not Specified	0.30 - 8.50 µg/kg	
Human Plasma	Protein Precipitation	5 - 20,000	5	

Table 2: Recovery and Matrix Effect

Matrix	Sample Preparation	Analyte Recovery (%)	IS Recovery (%)	Matrix Effect (%)	Reference
Minipig Plasma & Milk	Protein Precipitation	≥ 94.1	Not Specified	Not Specified	
Human Plasma	Solid-Phase Extraction	High	High	Not Specified	
Porcine Tissues	Solid-Phase Extraction	> 87.0	Not Specified	Not Specified	
Bovine Plasma	Solid-Phase Extraction	78.2 ± 3.0	Not Specified	Not Specified	

## Experimental Protocols

### Protocol 1: Protein Precipitation for Plasma and Milk Samples

This protocol is a rapid and straightforward method for removing proteins from plasma and milk samples, making it suitable for high-throughput analysis.

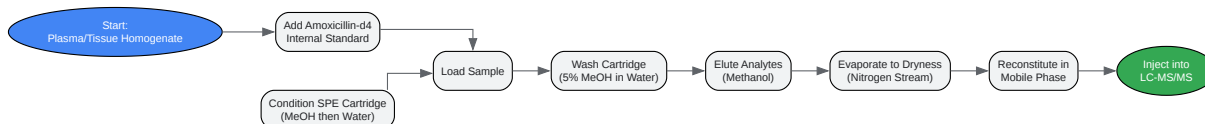
Materials:

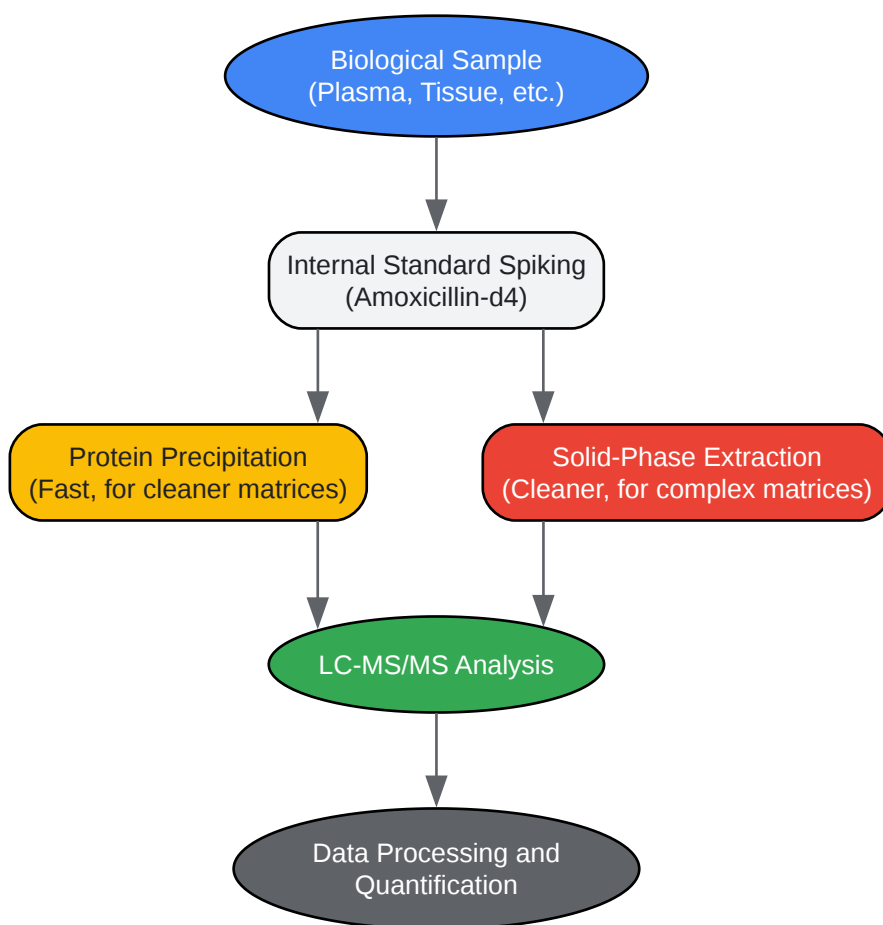
- Biological matrix (e.g., minipig plasma or milk)
- Amoxicillin-d4 internal standard (IS) solution
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- Microcentrifuge tubes (1.5 mL)

- Vortex mixer
- Centrifuge capable of 16,000 x g and 4°C
- Autosampler vials

Procedure:

- Allow plasma/milk samples to thaw at room temperature.
- Spike a known volume of the sample with the amoxicillin-d4 internal standard solution.
- Add 3 volumes of cold acetonitrile to the sample (e.g., 300 µL ACN to 100 µL of sample).
- Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean autosampler vial.
- Inject a 5 µL aliquot into the LC-MS/MS system for analysis.





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